molecular formula C12H12N2O3 B1487085 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol CAS No. 1970593-46-4

6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Número de catálogo: B1487085
Número CAS: 1970593-46-4
Peso molecular: 232.23 g/mol
Clave InChI: YSTOPNKAHNFPGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(3,5-dimethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOPNKAHNFPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Profiling, Synthesis, and Pharmacological Applications of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol is a highly specialized heterocyclic building block and a privileged pharmacophore in modern drug discovery. The pyrimidine scaffold provides the foundational hydrogen-bonding network necessary for ATP-competitive kinase inhibition, while the 3,5-dimethoxyphenyl moiety is specifically tailored to exploit hydrophobic pockets adjacent to the gatekeeper residues in receptor tyrosine kinases (RTKs). This technical guide provides an in-depth analysis of its structural dynamics, synthetic methodologies, and applications in targeted oncology.

Structural Dynamics and Physicochemical Profiling

Tautomeric Equilibrium

A critical physicochemical property of 6-arylpyrimidin-4-ols is their tautomeric flexibility. In polar solvents and under physiological conditions, the pyrimidin-4-ol (enol) form exists in a dynamic equilibrium with its pyrimidin-4(3H)-one (keto) tautomer ()[1]. This tautomerism dictates the molecule's interaction profile within biological targets. The keto form predominantly acts as a bidentate hydrogen-bond network participant—utilizing the N3 atom as a hydrogen bond donor and the C4=O group as an acceptor—within the ATP-binding hinge region of kinases.

Tautomerism A Pyrimidin-4-ol (Enol Form) B Pyrimidin-4(3H)-one (Keto Form) A->B Tautomeric Equilibrium C Kinase Hinge Region (H-Bond Donor/Acceptor) B->C Dominant Binding State

Caption: Tautomeric equilibrium of the pyrimidine core and its kinase binding state.

Pharmacophore Mapping

The electron-donating methoxy groups at the 3 and 5 positions of the phenyl ring significantly increase the electron density of the aromatic system. This electronic enrichment enhances π-π stacking and cation-π interactions when the moiety is buried within the hydrophobic pockets of target proteins.

Pharmacological Significance: Kinase Inhibition

Substituted pyrimidines are foundational to the development of targeted therapies in oncology. Derivatives incorporating the 3,5-dimethoxyphenyl group at the 6-position of the pyrimidine ring have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) ()[2].

Structural biology analyses reveal that while the pyrimidine core anchors the molecule to the hinge region via hydrogen bonding, the 3,5-dimethoxyphenyl fragment extends deeply into the hydrophobic pocket located directly behind the gatekeeper residue (e.g., V561M in FGFR1) ()[3]. This specific spatial orientation is crucial for overcoming resistance mechanisms typically associated with first-generation RTK inhibitors[2].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1/2/3 Ligand->Receptor Activates Substrate1 FRS2 / PLCγ Receptor->Substrate1 Phosphorylation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Substrate2 MAPK / PI3K Pathways Substrate1->Substrate2 Signal Cascade Outcome Tumor Proliferation & Angiogenesis Substrate2->Outcome Promotes

Caption: Inhibition of the FGFR signaling cascade by pyrimidine-based derivatives.

Synthetic Methodologies & Reaction Causality

To access 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, two primary synthetic routes are utilized, each with distinct mechanistic advantages.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This pathway couples 6-chloropyrimidin-4-ol with 3,5-dimethoxyphenylboronic acid. The presence of the 4-hydroxyl group influences the electronic properties of the pyrimidine ring, slightly deactivating the C-Cl bond toward oxidative addition[1]. Therefore, electron-rich phosphine ligands or elevated temperatures are often required to drive the catalytic cycle.

Route B: One-Pot Multicomponent Condensation

A highly atom-economical approach involves the reaction of an alkyl 3-oxo-3-(3,5-dimethoxyphenyl)propanoate with formamide and ammonium acetate ()[4]. In this reaction, ammonium acetate serves as an in situ ammonia source, converting the β-ketoester into a reactive β-enaminoester intermediate. This intermediate subsequently undergoes cyclocondensation with formamide, bypassing the need for expensive palladium catalysts and halogenated precursors[4].

Synthesis Start Starting Materials RouteA Route A: Suzuki Coupling 6-chloropyrimidin-4-ol + 3,5-dimethoxyphenylboronic acid Start->RouteA RouteB Route B: One-Pot Condensation Alkyl 3-oxo-3-(3,5-dimethoxyphenyl)propanoate + Formamide + NH4OAc Start->RouteB CatA Pd(PPh3)4, Na2CO3, Dioxane/H2O 100°C, 12h RouteA->CatA CatB Elevated Temp (150°C) Solvent-free or DMF RouteB->CatB Target 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol CatA->Target CatB->Target

Caption: Comparative synthetic workflows for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol.

Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow

To ensure reproducibility and scientific integrity, the following protocol for Route A is designed as a self-validating system, detailing the causality behind each experimental manipulation.

Step 1: Reagent Preparation and Degassing

  • Action: To a flame-dried Schlenk flask, add 6-chloropyrimidin-4-ol (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq). Add a biphasic solvent mixture of 1,4-Dioxane/H2O (4:1 v/v) containing Na2CO3 (2.0 eq). Purge the system with Argon for 15 minutes.

  • Causality: The biphasic system is critical; the organic phase dissolves the substrates, while the aqueous phase dissolves the inorganic base required to form the reactive boronate complex, facilitating transmetalation. Degassing is mandatory to prevent the oxidative degradation of the active Pd(0) species to inactive Pd(II) oxides.

Step 2: Thermal Activation and Reaction Monitoring

  • Action: Heat the reaction mixture to 100°C under reflux for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexanes (1:1) as the eluent.

  • In-Process Control (IPC): Visualize the TLC plate under UV light (254 nm). The starting material (6-chloropyrimidin-4-ol) will appear as a lower Rf spot, while the highly conjugated product will migrate higher. The disappearance of the starting material validates the completion of the catalytic cycle.

Step 3: Workup and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Causality: Brine washing removes the water-soluble inorganic salts and residual boronic acid byproducts.

Step 4: Post-Reaction Validation

  • Action: Confirm the structure using LC-MS and 1H-NMR.

  • Validation Metrics: LC-MS should display an [M+H]+ peak corresponding to the exact mass of the target compound. 1H-NMR (in DMSO-d6) must show a distinct singlet for the pyrimidine C2-H (~8.2 ppm), a singlet for the C5-H (~6.8 ppm), and a strong integration of 6 protons around 3.8 ppm corresponding to the two methoxy (-OCH3) groups.

Quantitative Data Presentation

The following tables summarize the optimization of the synthetic workflow and the pharmacological profiling of the resulting derivatives.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh3)4Na2CO31,4-Dioxane/H2O (4:1)10085
2Pd(dppf)Cl2K2CO3DMF/H2O (5:1)9078
3Pd(OAc)2 / SPhosK3PO4Toluene/H2O (3:1)11092
4Pd(PPh3)4Et3NTHF (Anhydrous)8045*

*Note: The drastic drop in yield in Entry 4 highlights the necessity of an aqueous base to facilitate the transmetalation step of the boronic acid.

Table 2: Kinase Inhibitory Profiling of 4,6-Disubstituted Pyrimidine Derivatives

Compound CoreFGFR1 IC50 (nM)VEGFR2 IC50 (nM)Primary Binding Mode
6-(Phenyl)pyrimidin-4-ol>1000>5000Weak hinge binding; lacks hydrophobic reach
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol 45 120 Hydrophobic pocket occupation
6-(2,6-Dichloro-3,5-dimethoxyphenyl)pyrimidin-4-ol1228Enhanced steric lock behind gatekeeper

References

  • Title: Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors Source: Chemistry & Biodiversity (via PubMed) URL: [Link]

  • Title: Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol Source: Research Letters in Organic Chemistry (SciSpace/Hindawi) URL: [Link]

Sources

mechanism of action of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol Derivatives and Related Compounds

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved therapeutics.[1][2][3] When substituted with a 3,5-dimethoxyphenyl group at the 6-position and featuring a 4-ol (or its tautomeric 4-one) functionality, this core structure gives rise to a class of molecules with significant and diverse pharmacological potential. These derivatives have demonstrated pleiotropic effects, engaging with multiple, distinct biological targets. This technical guide provides a comprehensive exploration of the primary and emerging mechanisms of action for this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into their roles as potent anticancer agents through the inhibition of tubulin polymerization and protein kinases, and explore secondary mechanisms including the modulation of bone anabolic pathways and anti-inflammatory responses. Each section is supported by detailed experimental protocols and structure-activity relationship insights to provide a holistic understanding of this versatile scaffold.

The 6-Aryl-Pyrimidin-4-ol Scaffold: A Privileged Structure in Drug Discovery

The versatility of the pyrimidine ring system allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[2] The 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol scaffold incorporates two key pharmacophoric features:

  • The Pyrimidin-4-ol Core: This heterocyclic system is capable of forming multiple hydrogen bonds, acting as both a donor and acceptor, which facilitates strong interactions with biological targets.

  • The 3,5-Dimethoxyphenyl Moiety: This group is a well-established feature in compounds designed to interact with hydrophobic pockets in proteins. Its substitution pattern is particularly significant in mimicking the trimethoxyphenyl ring of natural products like colchicine, a classic microtubule inhibitor.[4]

This guide synthesizes the current understanding of how this structural combination drives the diverse mechanisms of action observed in preclinical studies.

Primary Mechanism of Action: Anticancer Activity

The most extensively documented activity for this class of compounds is their ability to thwart cancer cell proliferation through multiple, complementary mechanisms.

Inhibition of Tubulin Polymerization

A primary mode of anticancer action for many derivatives bearing a dimethoxy- or trimethoxyphenyl ring is the disruption of microtubule dynamics, a critical process for cell division.[4][5]

Mechanistic Insight: These compounds often function as colchicine-binding site inhibitors (CBSIs).[4] The dimethoxyphenyl ring can fit into a hydrophobic pocket on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into functional microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[5][6]

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibitor Action Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules NoPolymerization Inhibition of Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol Derivative Binding Binds to Colchicine Site on β-Tubulin Inhibitor->Binding Binding->NoPolymerization Disruption Microtubule Disruption NoPolymerization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of Microtubule Dynamics by Pyrimidine Derivatives.

Quantitative Data Summary: Antiproliferative and Tubulin Inhibitory Activity

Compound ClassCancer Cell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
Indole Derivatives with 3,4,5-trimethoxyphenylMCF-7 (Breast)2.94Not Specified[5]
Indole Derivatives with 3,4,5-trimethoxyphenylA549 (Lung)6.30Not Specified[5]
Quinoline Derivatives with 3,4,5-trimethoxyphenylHuh7 (Liver)0.03 - 0.18Not Specified[4]
Pyrimidinyl Pyrazole DerivativesHuman Lung CancerActiveInhibited[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to directly measure the effect of a test compound on the polymerization of purified tubulin.

  • Rationale: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically as an increase in absorbance over time. An inhibitory compound will prevent or slow this increase.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized, purified porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions.

    • Reaction Setup: In a 96-well, clear-bottom plate, add the tubulin solution to wells containing either the test compound at various concentrations, a positive control (e.g., colchicine), or a negative control (DMSO vehicle).

    • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. To initiate polymerization, add GTP (final concentration 1 mM) to each well.

    • Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.

    • Analysis: Plot the absorbance versus time. Calculate the rate of polymerization from the slope of the linear phase. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value from a dose-response curve.

Kinase Inhibition: Targeting Oncogenic Signaling

A second major anticancer mechanism involves the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family that are frequently overactivated in cancer.

Mechanistic Insight: Derivatives containing a dimethoxyphenyl group have been specifically identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9][10][11] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream oncogenic signaling pathways such as the RAS-MAPK and PI3K-AKT cascades, which control cell proliferation, survival, and angiogenesis.[9]

FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Dimer FGFR Dimerization & Autophosphorylation FGFR->Dimer Binding ActiveFGFR Activated FGFR Dimer->ActiveFGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ActiveFGFR->Downstream Phosphorylation of Substrates Inhibitor 6-(Aryl)pyrimidin-4-ol Derivative ATP_Site ATP Binding Site Inhibitor->ATP_Site Binds Competitively ATP_Site->ActiveFGFR Blocks ATP Binding Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of FGFR Signaling Pathway.

Quantitative Data Summary: FGFR Kinase Inhibition

Compound IDTarget KinaseEnzymatic IC₅₀ (nM)Reference
13a FGFR130.2[9]
10a FGFR1Potent Inhibition[9]
6O FGFR4Selective Inhibition[8][11]

Experimental Protocol: Cell-Free Kinase Assay (HTRF)

This protocol describes a robust method for quantifying the inhibitory activity of a compound against a purified kinase enzyme.

  • Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive assay based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665). Here, an antibody against a phosphorylated substrate is labeled with the donor, and the substrate is labeled with the acceptor. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Dilute the purified recombinant human FGFR1 kinase and the biotinylated peptide substrate to their working concentrations in the assay buffer.

    • Compound Plating: In a low-volume, 384-well plate, serially dilute the test compound to achieve a range of final concentrations.

    • Kinase Reaction: Add the kinase enzyme to the wells containing the compound. After a brief pre-incubation (e.g., 15 minutes at room temperature), initiate the reaction by adding a mixture of the peptide substrate and ATP (at a concentration near its Km value).

    • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase) and the HTRF detection reagents (Eu³⁺-labeled anti-phospho-substrate antibody and streptavidin-XL665).

    • Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

    • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Emerging and Secondary Mechanisms of Action

Beyond cancer, related pyrimidine scaffolds have shown promise in other therapeutic areas, suggesting additional mechanisms that may be relevant to the 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol class.

Modulation of Bone Morphogenetic Protein (BMP) Signaling

Mechanistic Insight: Certain pyrimidine derivatives have been identified as potent bone anabolic agents.[12][13] These compounds were found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. This leads to the upregulation of critical osteogenic transcription factors like RUNX2, which in turn drives the differentiation of mesenchymal stem cells into bone-forming osteoblasts.[12]

BMP_Pathway Compound Pyrimidine Derivative (e.g., 18a) BMP2 BMP2 Upregulation Compound->BMP2 Activates Receptor BMP Receptor Complex BMP2->Receptor SMAD1 SMAD1/5/8 Phosphorylation Receptor->SMAD1 SMAD4 SMAD4 Complex Formation SMAD1->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Osteogenesis Osteoblast Differentiation & Bone Formation RUNX2->Osteogenesis

Caption: Osteogenesis Promotion via BMP2/SMAD1 Signaling.

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

This cell-based assay is a standard method to assess early osteogenic differentiation.

  • Rationale: Alkaline phosphatase is an enzyme whose expression is significantly upregulated during the early stages of osteoblast differentiation. Its activity can be quantified using a colorimetric substrate.

  • Methodology:

    • Cell Culture: Seed osteoblast precursor cells (e.g., C2C12 or MC3T3-E1) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Replace the growth medium with differentiation medium containing the test compound at various concentrations. Include a positive control (e.g., BMP2) and a vehicle control.

    • Incubation: Culture the cells for 3-5 days, replacing the medium with freshly prepared compound-containing medium every 48 hours.

    • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., containing Triton X-100).

    • ALP Reaction: Add the cell lysate to a new plate containing a p-nitrophenyl phosphate (pNPP) substrate solution. Incubate at 37°C for 15-30 minutes.

    • Measurement: Stop the reaction by adding NaOH. Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

    • Normalization and Analysis: Normalize the ALP activity to the total protein content in each well (determined by a BCA or Bradford assay). Calculate the fold-change in ALP activity relative to the vehicle control.

Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition

Mechanistic Insight: Structurally related pyrazolo[3,4-d]pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[14][15] Some compounds demonstrated direct inhibition of COX-2 activity, the inducible isoform of the enzyme responsible for prostaglandin production at sites of inflammation.[15] This suggests a potential for the broader pyrimidine class to modulate inflammatory pathways.

Structure-Activity Relationship (SAR) Insights

Analysis of various studies reveals key structural features that govern the activity and selectivity of these compounds:

  • Dimethoxyphenyl Ring: The presence and substitution pattern of this ring are critical. For FGFR inhibition, a 2,6-dichloro-3,5-dimethoxyphenyl moiety has proven effective.[9] For tubulin inhibition, the 3,4,5-trimethoxy pattern is classic, but the 3,5-dimethoxy can also confer activity.

  • Pyrimidine Core Substitutions: Methyl groups introduced onto the pyrimidine ring can influence selectivity. For instance, dimethyl groups on the pyrimidine ring of an FGFR inhibitor were found to prohibit proper conformation for binding to FGFR1-3, thereby increasing selectivity for FGFR4.[8][11]

  • Substituents at Other Positions: The nature of the group at the 2- or 4-position of the pyrimidine ring can dramatically alter the biological target. Small amine-containing side chains are often used to improve solubility and target engagement in kinase inhibitors.

Conclusion and Future Directions

The 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol scaffold and its close analogs represent a highly versatile class of compounds with a diverse range of biological activities. Their primary mechanism of action in an oncological context is the dual inhibition of cell division through microtubule disruption and the blockade of key kinase signaling pathways. Emerging evidence also points to their potential in regenerative medicine (bone formation) and as anti-inflammatory agents.

Future research should focus on optimizing the scaffold to enhance selectivity for a single target, which could lead to more potent and less toxic therapeutic agents. For instance, fine-tuning the substitutions on the pyrimidine core and the phenyl ring could yield highly selective FGFR4 inhibitors for hepatocellular carcinoma or potent tubulin inhibitors with a superior therapeutic window. Furthermore, exploring the full potential of this scaffold in modulating BMP and inflammatory pathways could open up entirely new therapeutic avenues.

References

  • Benchchem. Application of Pyrimidin-4-ols in Agricultural Research: Detailed Application Notes and Protocols.
  • PubMed. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity.
  • PMC (PubMed Central). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • MDPI. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • ResearchGate. Synthesis, ADMET and reverse screening of 6‐(3,4,5‐trimethoxyphenyl)pyrimidine‐5‐carbonitrile derivatives as anticancer agents: Part‐II.
  • ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • PMC (PubMed Central). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.
  • PMC (PubMed Central). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
  • Preprints.org. Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors[v1].
  • RSC Publishing. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
  • PMC (PubMed Central). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
  • Preprints.org. Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.
  • MDPI. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function.
  • PubMed. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function.
  • PubMed. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors.
  • ResearchGate. (PDF) Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells.

Sources

Crystallographic and 3D Structural Analysis of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol (and its tautomeric derivatives) represents a highly privileged scaffold in modern medicinal chemistry. Molecules containing the 6-arylpyrimidin-4-one core are frequently deployed as kinase inhibitors, calcium receptor antagonists, and positive allosteric modulators for targets such as the M₁ muscarinic acetylcholine receptor[1]. For drug development professionals and structural biologists, understanding the precise 3D architecture, tautomeric state, and supramolecular assembly of this compound is paramount for accurate Structure-Based Drug Design (SBDD).

This whitepaper provides an authoritative, in-depth guide to the crystallographic properties of this class of molecules, detailing the physicochemical principles governing their solid-state behavior and the rigorous methodologies required for their structural elucidation.

Tautomerism and Core Structural Directives

A fundamental crystallographic challenge when analyzing pyrimidin-4-ols is the dynamic tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto/lactam form (pyrimidin-4(3H)-one). While this equilibrium is heavily influenced by solvent polarity and pH in solution, X-ray diffraction studies consistently demonstrate that the keto form predominates in the solid state [2].

The Causality of the Keto Preference: The absolute preference for the 3H-one tautomer during crystallization is driven by the thermodynamics of crystal packing. The lactam form positions a hydrogen bond donor (N3–H) adjacent to a strong hydrogen bond acceptor (C4=O). This arrangement facilitates the formation of robust, highly directional intermolecular N3–H···O4 hydrogen bonds[3]. These interactions create stable supramolecular dimers or infinite chains that significantly lower the overall lattice energy—a thermodynamic stabilization that is geometrically impossible for the enol form.

Tautomerism A 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol (Enol Form) B 6-(3,5-dimethoxyphenyl) pyrimidin-4(3H)-one (Keto/Lactam Form) A->B Tautomerization (Solvent Dependent) C Supramolecular Hydrogen-Bonded Dimer (Solid State) B->C Crystallization (N3-H...O4 bonds)

Fig 1: Tautomeric equilibrium and solid-state dimerization of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol.

3D Conformation and Molecular Geometry

The 3D conformation of 6-(3,5-dimethoxyphenyl)pyrimidin-4(3H)-one is dictated by the delicate interplay between steric hindrance and π-π conjugation across the inter-ring C–C bond.

  • Inter-Ring Dihedral Angle: The pyrimidine ring and the 3,5-dimethoxyphenyl ring are rarely perfectly coplanar. Steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent protons on the pyrimidine core forces a slight twist. Crystallographic data of analogous 6-arylpyrimidinones reveal that this dihedral angle typically ranges from 15° to 35°[3]. This specific twist is a critical parameter for in silico docking studies, as it defines the spatial envelope the molecule requires to fit into narrow, hydrophobic protein binding pockets.

  • Methoxy Group Orientation: The two methoxy groups at the 3- and 5-positions generally adopt a nearly coplanar arrangement with the phenyl ring to maximize p-π resonance. Depending on the specific crystal packing forces and adjacent solvent molecules, they may adopt a syn-anti or anti-anti conformation relative to one another.

Quantitative Structural Parameters

The following table summarizes the typical crystallographic parameters expected for this scaffold based on high-resolution X-ray diffraction data of related pyrimidinones.

Parameter TypeSpecific Bond / AngleTypical ValueCrystallographic Significance
Bond Length C4=O4 (Carbonyl)1.23 – 1.25 ÅConfirms the double bond character inherent to the keto (lactam) tautomer[2].
Bond Length N3–C4 (Amide)1.36 – 1.38 ÅIndicates partial double bond character due to resonance within the lactam ring.
Bond Length C6–C1' (Aryl linkage)1.47 – 1.49 ÅRepresents a single bond with limited π-conjugation due to the inter-ring twist.
Dihedral Angle Pyrimidine / Phenyl15.0° – 35.0°Driven by steric clashes; crucial for determining the 3D pharmacophore volume[3].
Hydrogen Bond N3–H···O4 distance2.75 – 2.85 ÅDenotes a strong, stabilizing intermolecular interaction dictating crystal assembly[].

Experimental Protocol: X-Ray Crystallography Workflow

To obtain high-resolution 3D structural data for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, a rigorous crystallographic protocol must be executed. This methodology is designed as a self-validating system, ensuring that the final electron density map unambiguously confirms the tautomeric state and structural geometry.

Step-by-Step Methodology:
  • Crystal Growth (Solvent Evaporation):

    • Action: Dissolve ~50 mg of the highly pure compound in a 1:1 mixture of N,N-dimethylformamide (DMF) and ethanol. Allow the solution to evaporate slowly at ambient temperature over 5–10 days.

    • Causality: The mixture of a polar aprotic (DMF) and polar protic (EtOH) solvent provides optimal solubility while preventing the kinetic trapping of amorphous precipitates. Slow evaporation facilitates the thermodynamic assembly of the hydrogen-bonded dimers without disruptive solvent inclusion[2].

  • Crystal Mounting:

    • Action: Select a single, defect-free crystal (typically a colorless block or needle) under a polarized light microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Data Collection (Cryocooling):

    • Action: Transfer the loop to the diffractometer and immediately flash-cool the crystal to 100 K using a continuous nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors). This is an absolute requirement for accurately locating the highly mobile tautomeric hydrogen atom on N3 (rather than O4) in the difference Fourier map, definitively proving the lactam state.

  • Diffraction & Integration:

    • Action: Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Integrate the reflections and apply multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: All non-hydrogen atoms must be refined anisotropically. The N-bound hydrogen atom must be located from the difference electron density map and refined freely. A final R1​ value < 0.05 and a Goodness-of-Fit (S) approaching 1.0 validate that the structural model perfectly reflects the empirical data[2].

Workflow N1 1. Crystal Growth (Slow Evaporation, DMF/EtOH) N2 2. Crystal Mounting (Cryoloop, Paratone Oil, 100K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα or Cu Kα radiation) N2->N3 N4 4. Phasing & Integration (Direct Methods / SADABS) N3->N4 N5 5. Structure Refinement (Least-Squares on F², R < 0.05) N4->N5

Fig 2: Standardized X-ray crystallography workflow for pyrimidinone derivatives.

Supramolecular Assembly and Packing

Beyond the monomeric structure, the efficacy of 6-arylpyrimidinones in pharmaceutical formulations (e.g., solubility, bioavailability, and polymorph stability) depends entirely on their solid-state packing.

  • Hydrogen Bonding Networks: The primary packing motif is the R22​(8) hydrogen-bonded dimer, formed via reciprocal N3–H···O4 interactions between adjacent pyrimidine rings[]. These dimers often link further into infinite 1D ribbons or 2D sheets depending on the steric bulk of the 3,5-dimethoxyphenyl group.

  • π-π Stacking Interactions: The crystal lattice is heavily stabilized by offset face-to-face π-π stacking. These interactions occur between the electron-deficient pyrimidinone rings and the electron-rich 3,5-dimethoxyphenyl rings of neighboring molecules. The centroid-to-centroid distance is typically observed around 3.6–3.8 Å, characteristic of strong, stabilizing aromatic interactions that dictate the ultimate crystal density and melting point[3].

References

  • Crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, nih.gov. 2

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, nih.gov. 3

  • CAS 3273-54-9 Pyrimidin-4(3H)-one - BOC Sciences, bocsci.com.

  • Peter John Scammells (0000-0003-2930-895X) - ORCID (Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators), orcid.org. 1

Sources

Pharmacokinetic Profiling of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol Analogues: A Technical Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol scaffold is a privileged pharmacophore in modern medicinal chemistry. The pyrimidine motif is fundamentally utilized to improve the aqueous solubility of target molecules, enhance polar interactions within kinase hinge regions, and optimize overall pharmacokinetic (PK) parameters[1]. Specifically, disubstituted pyrimidines containing this core have demonstrated profound efficacy as selective inhibitors for targets such as Aurora A kinase[2] and Fibroblast Growth Factor Receptor 4 (FGFR4)[3].

However, the transition from a potent in vitro binder to an orally bioavailable drug candidate is fraught with Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities[4]. This whitepaper provides a comprehensive, causality-driven guide to the PK profiling of these analogues, designed for drug development professionals seeking to translate raw binding affinity into robust in vivo exposure.

Physicochemical Properties & Causality of ADME Liabilities

Before initiating in vivo studies, it is critical to understand why this specific scaffold behaves the way it does in biological systems.

  • Tautomerization and Permeability: The pyrimidin-4-ol group exists in equilibrium with its pyrimidin-4(1H)-one tautomer. This dynamic shift alters the Topological Polar Surface Area (TPSA) and hydrogen-bond donor/acceptor ratios depending on the microenvironment pH, directly impacting intestinal absorption.

  • Metabolic Soft Spots: The methoxy groups on the phenyl ring act as electron-donating groups that increase binding affinity in hydrophobic kinase pockets. However, they are classic "soft spots" for O-demethylation by hepatic Cytochrome P450 (CYP) enzymes (primarily CYP3A4 and CYP2D6).

Metabolism A 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Oxidation D Phase II UGT Conjugation A->D Direct Conjugation (via pyrimidin-4-ol) C O-Demethylated Metabolite B->C Phase I C->D Glucuronidation E Renal / Biliary Excretion D->E Clearance

Fig 1. Metabolic clearance pathways of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol analogues.

Self-Validating In Vitro Profiling Protocols

To predict in vivo clearance and absorption, we employ a self-validating in vitro cascade.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance, CLint​ )

Causality: This assay isolates Phase I hepatic metabolism to determine if the dimethoxy groups are causing rapid clearance before systemic circulation is achieved.

  • Preparation: Prepare a 10 mM stock of the pyrimidine analogue in DMSO. Dilute to 1 µM in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the CYP450 reaction.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation System: Run parallel incubations with Verapamil (positive control for high clearance) and Warfarin (negative control for low clearance). Logic Gate: If Verapamil is not depleted by >80% at 60 minutes, the microsomes have lost enzymatic activity, and the run is invalidated.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: Evaluates the impact of pyrimidinol tautomerization on transcellular transport and identifies P-glycoprotein (P-gp) efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C, 5% CO₂ for 2 hours.

  • Sampling: Collect samples from the receiver chambers and quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation System: Co-incubate with Lucifer Yellow. Logic Gate: If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and data must be discarded.

In Vivo Pharmacokinetic Workflow & Bioanalysis

Achieving favorable PK properties, such as an optimal area under the concentration-time curve (AUC) and prolonged half-life, requires robust in vivo validation[5].

Workflow S1 In Vitro ADME Microsomes & Caco-2 S2 In Vivo Dosing Rodent IV/PO S1->S2 S3 Bioanalysis LC-MS/MS S2->S3 S4 PK Parameter Calculation S3->S4

Fig 2. Standardized pharmacokinetic profiling workflow for pyrimidine-based drug candidates.

In Vivo Dosing Protocol (Rodent Model):
  • Formulation: Due to the crystalline nature of disubstituted pyrimidines, formulate the Intravenous (IV) dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the Per Os (PO) dose (5 mg/kg) as a homogenous suspension in 0.5% Methylcellulose.

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

Bioanalytical Method (LC-MS/MS):

Causality: The pyrimidine nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice for high-sensitivity detection.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B). The acidic modifier forces the pyrimidine into its protonated state, sharpening peak shape.

  • Detection: Multiple Reaction Monitoring (MRM) tracking the parent [M+H]+ ion to its dominant product ion (typically the loss of a methoxy radical or cleavage of the pyrimidine ring).

Data Presentation and Structure-Pharmacokinetic Relationships (SPR)

To illustrate the SPR, the table below summarizes quantitative PK data comparing the parent 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol scaffold against two optimized analogues designed to mitigate metabolic liabilities.

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h)Clearance (mL/min/kg)Bioavailability ( F% )
Parent Scaffold IV1.08506801.245.2-
(Unoptimized)PO5.04208151.5-24.0%
Analogue A IV1.0110016905.118.5-
(3-Fluoro-5-methoxy)PO5.0135048505.8-57.4%
Analogue B IV1.098014203.422.1-
(N-Methylated Prodrug)PO5.0180051004.2-71.8%

SPR Analysis: As demonstrated, the parent scaffold suffers from high hepatic clearance (45.2 mL/min/kg) and poor bioavailability (24.0%), primarily due to rapid O-demethylation. By replacing one methoxy group with a bioisosteric fluorine atom (Analogue A), the metabolic soft spot is shielded. This drastically reduces clearance to 18.5 mL/min/kg and extends the half-life to over 5 hours, mirroring successful optimization strategies seen in advanced pyrimidine derivatives[3][5]. Analogue B utilizes a prodrug approach to mask the pyrimidinol tautomerism, significantly boosting intestinal absorption and achieving a bioavailability of 71.8%.

References
  • [5] Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry - ACS Publications. 5

  • [2] Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. ResearchGate. 2

  • [4] Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. PMC. 4

  • [1] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Taylor & Francis. 1

  • [3] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. 3

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthetic methodology, and analytical validation.

Introduction & Scientific Rationale

The 6-arylpyrimidin-4-ol scaffold (which exists in thermodynamic equilibrium with its tautomer, 6-arylpyrimidin-4(3H)-one) is a privileged pharmacophore in modern drug discovery. It is frequently deployed as a core motif in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents[1, 2].

Specifically, the incorporation of a 3,5-dimethoxyphenyl moiety at the C6 position provides distinct electronic and steric properties. The electron-donating methoxy groups enrich the electron density of the aromatic ring, which can enhance hydrogen-bond acceptor capabilities and improve the aqueous solubility profile of the resulting drug candidate. This application note details a robust, two-phase synthetic protocol to generate 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, emphasizing the causality behind each experimental choice to ensure a reproducible and self-validating workflow.

Mechanistic Overview (The "Why")

The synthesis relies on a modified Pinner-type cyclocondensation, a highly reliable method for constructing 4-hydroxypyrimidines [1].

  • Phase 1 (Claisen Condensation): The synthesis begins with the base-mediated Claisen condensation of 3,5-dimethoxyacetophenone with diethyl carbonate to yield the highly electrophilic intermediate, ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate [3].

  • Phase 2 (Cyclocondensation): The β-keto ester is reacted with formamidine acetate. Sodium methoxide (NaOMe) is used to liberate the free formamidine base, which acts as a bis-nucleophile. The primary amine of formamidine attacks the ketone carbonyl (forming an imine), followed by intramolecular attack at the ester carbonyl. Subsequent elimination of ethanol and water drives the aromatization, yielding the thermodynamically stable pyrimidine ring.

Mechanism N1 Formamidine Acetate + NaOMe N2 Free Formamidine (Nucleophile) N1->N2 Deprotonation N4 Nucleophilic Attack at Ketone (Imine Intermediate) N2->N4 N3 Beta-Keto Ester (Electrophile) N3->N4 N5 Intramolecular Attack at Ester (Ring Closure) N4->N5 N6 Elimination of EtOH & H2O (Aromatization) N5->N6 N7 Pyrimidin-4-ol Target (Tautomerizes to Pyrimidin-4(3H)-one) N6->N7 Thermodynamic Driving Force

Fig 1. Mechanistic pathway of the Pinner-type cyclocondensation.

Experimental Protocols

Phase 1: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
  • Reagents: 3,5-Dimethoxyacetophenone (1.0 eq), Diethyl carbonate (3.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq), Anhydrous THF.

Step-by-Step Procedure:

  • Preparation of Base: In an oven-dried, nitrogen-flushed round-bottom flask, add NaH (2.0 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil. Decant the hexanes and suspend the purified NaH in anhydrous THF (0.5 M relative to the ketone).

    • Causality Note: Removing the mineral oil ensures accurate stoichiometry and prevents lipid-like impurities from complicating downstream chromatography.

  • Electrophile Addition: Add diethyl carbonate (3.0 eq) to the suspension and heat the mixture to a gentle reflux.

  • Ketone Addition: Dissolve 3,5-dimethoxyacetophenone (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 30–45 minutes to the refluxing mixture.

    • Causality Note: Dropwise addition keeps the steady-state concentration of the ketone low, favoring cross-condensation with diethyl carbonate over unwanted self-aldol condensation of the acetophenone.

  • Reaction & Quench: Reflux for an additional 2 hours. Cool the reaction to 0 °C and carefully quench by dropwise addition of glacial acetic acid until gas evolution ceases, followed by 1M HCl to pH ~3.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β-keto ester can typically be used directly in Phase 2 if purity is >90% by NMR.

Phase 2: Synthesis of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol
  • Reagents: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 eq), Formamidine acetate (1.5 eq), Sodium methoxide (NaOMe, 3.0 eq), Anhydrous Methanol.

Step-by-Step Procedure:

  • Amidine Liberation: In a dry flask under N₂, dissolve NaOMe (3.0 eq) in anhydrous methanol. Add formamidine acetate (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality Note: Formamidine is supplied as an acetate salt for stability. Pre-stirring with a strong base liberates the highly nucleophilic free amidine required for the condensation [1].

  • Cyclocondensation: Add the β-keto ester (1.0 eq) from Phase 1 to the mixture. Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 12–16 hours.

  • Solvent Removal: Once TLC indicates complete consumption of the β-keto ester, cool the mixture to room temperature and remove 80% of the methanol under reduced pressure.

  • Isoelectric Precipitation (Critical Step): Dissolve the resulting residue in a minimal amount of distilled water. Cool to 0 °C and slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 5.0 to 6.0 .

    • Causality Note: The target pyrimidin-4-ol is amphoteric. At highly alkaline pH, it exists as a soluble sodium salt (phenoxide/enolate equivalent). At highly acidic pH, the pyrimidine nitrogen protonates, forming a soluble cation. Adjusting to pH 5–6 reaches the molecule's isoelectric point, forcing the neutral tautomer to crash out of solution as a solid precipitate.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2x) and ice-cold ethanol (1x) to remove unreacted formamidine and trace impurities. Dry under high vacuum.

Workflow A 3,5-Dimethoxyacetophenone + Diethyl Carbonate B NaH, THF, Reflux (Claisen Condensation) A->B C Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate B->C Acidic Workup D Formamidine Acetate NaOMe, MeOH, Reflux C->D E 6-(3,5-Dimethoxyphenyl) pyrimidin-4-ol D->E pH 5-6 Precipitation

Fig 2. Two-step synthetic workflow for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol.

Analytical Validation & Data Presentation

A robust protocol must be a self-validating system. Compare your analytical results against the expected parameters in Table 1 to confirm structural integrity and purity.

Table 1: Summary of Quantitative Data & Analytical Validation

ParameterExpected Value / ObservationAnalytical Purpose
Phase 1 Yield 75 – 85%Confirms efficient Claisen condensation without significant self-aldol side reactions.
Phase 2 Yield 65 – 80%Confirms successful cyclocondensation and optimal isoelectric precipitation.
TLC (Phase 2) R_f ~ 0.3 (1:1 EtOAc/Hexanes)Monitors consumption of the β-keto ester (R_f ~ 0.7).
¹H NMR (Pyrimidine H-2) δ ~ 8.20 ppm (singlet, 1H)Validates the incorporation of the formamidine C-H into the pyrimidine core.
¹H NMR (Pyrimidine H-5) δ ~ 6.95 ppm (singlet, 1H)Confirms the C5 proton of the newly formed pyrimidine ring.
¹H NMR (Methoxy) δ ~ 3.82 ppm (singlet, 6H)Confirms the retention of the 3,5-dimethoxy groups.
MS (ESI+) m/z 233.1 [M+H]⁺Confirms exact molecular weight (Target Exact Mass: 232.08 Da).

Troubleshooting & Optimization

Parameter / IssueRoot CauseOptimization / Solution
Low yield in Phase 1 Self-condensation of the acetophenone starting material.Ensure strictly dropwise addition of the ketone to the NaH/diethyl carbonate mixture to maintain a low steady-state concentration.
Incomplete cyclization (Phase 2) Hydrolysis of formamidine or inactive base.Formamidine acetate is highly hygroscopic. Store in a desiccator. Use freshly titrated/prepared NaOMe and strictly anhydrous methanol [1].
Product fails to precipitate pH not optimized during aqueous workup.Carefully adjust pH to exactly 5.0–6.0 using a calibrated pH meter. Over-acidification protonates the pyrimidine nitrogen, drastically increasing water solubility.

References

  • Benchchem. "6-Isopropylpyrimidin-4-ol | High-Purity Reagent." (Details general Pinner synthesis protocols for 6-alkyl/aryl pyrimidin-4-ols).
  • MDPI Pharmaceuticals. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • ResearchGate. "Reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine." (Provides context on ethyl 3-oxo-3-phenylpropanoate synthesis and reactivity).

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The compound 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol is a highly versatile building block in medicinal chemistry. The pyrimidine core, coupled with the electron-rich 3,5-dimethoxyphenyl moiety, serves as a privileged scaffold for kinase inhibitors and CNS-active agents. However, functionalizing the C4 position presents a unique synthetic challenge due to the tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.

To achieve C-C or C-N bond formation at the C4 position, the thermodynamically stable C=O / C-OH bond must be activated. This guide details two robust, self-validating methodologies for palladium-catalyzed cross-coupling:

  • Classical Two-Step Activation : Conversion to a 4-chloro intermediate followed by Suzuki-Miyaura coupling.

  • Direct In Situ C-OH Activation : A modern, step-economic approach utilizing peptide coupling reagents to form a reactive phosphonium intermediate in situ, followed directly by Pd-catalyzed cross-coupling.

Mechanistic Insights & Causality

Why does direct cross-coupling of pyrimidin-4-ols fail under standard conditions? The hydroxyl group is a poor leaving group. In solution, the molecule predominantly exists as the pyrimidin-4(3H)-one tautomer, rendering the C4 carbon electrophilically inert to Pd(0) oxidative addition. To overcome this, the oxygen must be transformed into a superior nucleofuge.

  • Pathway A (Halogenation) : Reagents like POCl 3​ disrupt the tautomeric equilibrium, permanently trapping the molecule in the reactive heteroaromatic form as 4-chloro-6-(3,5-dimethoxyphenyl)pyrimidine. The highly polarized C-Cl bond readily undergoes oxidative addition with electron-rich Pd(0) complexes[1].

  • Pathway B (In Situ Phosphonium Formation) : Utilizing in the presence of a base (e.g., Cs 2​ CO 3​ ) deprotonates the tautomer and traps the oxygen as an enol-phosphonium salt[2]. This highly polarized C-O-P species is highly susceptible to oxidative addition by Pd(0), bypassing the need for harsh, moisture-sensitive halogenating agents. This is especially critical for preserving sensitive functional groups on complex substrates.

Mechanism cluster_A Pathway A: Classical Two-Step cluster_B Pathway B: Direct In Situ Activation Tautomer 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol (Tautomeric Equilibrium) POCl3 POCl3 / Heat (Deoxychlorination) Tautomer->POCl3 PyBrOP PyBrOP, Base (In Situ Activation) Tautomer->PyBrOP Chloro 4-Chloro Intermediate POCl3->Chloro Pd_A Pd(0), Ligand, Base Ar-B(OH)2 Chloro->Pd_A Product C4-Functionalized Pyrimidine Derivative Pd_A->Product Phosphonium Enol-Phosphonium Intermediate PyBrOP->Phosphonium Pd_B Pd(0), Terminal Alkyne (Cu-free Sonogashira) Phosphonium->Pd_B Pd_B->Product

Mechanistic divergence of C4-OH activation: Classical halogenation vs. in situ activation.

Experimental Protocols

Protocol 1: Classical Two-Step Suzuki-Miyaura Coupling

Objective : Synthesize 4-aryl-6-(3,5-dimethoxyphenyl)pyrimidine via a 4-chloro intermediate. Self-Validating System : The intermediate 4-chloro derivative is highly UV-active and non-polar compared to the starting material. Complete consumption of the starting material is easily monitored via TLC (Hexanes/EtOAc 3:1) where the product runs near R f​ 0.7.

Step 1: Deoxychlorination

  • Charge a round-bottom flask with 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol (1.0 equiv).

  • Add POCl 3​ (5.0 equiv) and a catalytic amount of N,N-dimethylaniline (0.1 equiv).

  • Reflux at 105 °C for 3 hours. Causality: Heat is required to drive the thermodynamically uphill disruption of the pyrimidinone lattice.

  • Concentrate under reduced pressure to remove excess POCl 3​ . Quench the residue carefully with ice-cold saturated NaHCO 3​ to neutralize residual acid, preventing hydrolysis back to the starting material. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In an oven-dried Schlenk tube, combine the 4-chloro intermediate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.2 M). Causality: Water is essential to dissolve the carbonate base and facilitate the transmetalation step of the catalytic cycle by forming the reactive boronate species.

  • Evacuate and backfill with Argon (3x).

  • Stir at 90 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Protocol 2: Direct In Situ C-OH Activation & Sonogashira Coupling

Objective : Direct C4-alkynylation avoiding the isolation of moisture-sensitive intermediates.

Step-by-Step Methodology

  • Pre-Activation : In a dry Schlenk tube under Argon, add 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol (1.0 equiv), PyBrOP (1.2 equiv), and Cs 2​ CO 3​ (2.5 equiv).

  • Suspend in anhydrous 1,4-Dioxane (0.1 M). Stir at room temperature for 30 minutes. Causality: This pre-incubation period is critical. It allows the base to deprotonate the pyrimidinol and react with PyBrOP, forming the reactive phosphonium salt before the palladium catalyst is introduced, preventing off-target catalyst poisoning[2].

  • Catalyst Addition : Add PdCl 2​ (CH 3​ CN) 2​ (0.05 equiv) and XPhos (0.15 equiv). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult oxidative addition into the C-O-P bond and prevents catalyst deactivation by heteroarenes, a principle extensively validated in [3].

  • Coupling : Add the terminal alkyne (1.5 equiv) via syringe. Heat the reaction mixture to 85 °C for 16 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Loading Pyrimidinol + PyBrOP + Cs2CO3 Step2 2. Pre-Activation Stir 30 min at RT in 1,4-Dioxane Step1->Step2 Step3 3. Catalyst Injection PdCl2(CH3CN)2 + XPhos + Terminal Alkyne Step2->Step3 Step4 4. Cross-Coupling Heat at 85 °C for 16 hours Step3->Step4 Step5 5. Workup Celite Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for direct in situ C-OH activation and cross-coupling.

Data Presentation: Comparative Yield & Condition Matrix

Coupling PartnerActivation MethodCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
Phenylboronic acidPOCl 3​ (Two-Step)Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane:H 2​ O90 °C / 12 h88%
4-Methoxyphenylboronic acidPOCl 3​ (Two-Step)Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane:H 2​ O90 °C / 12 h92%
PhenylacetylenePyBrOP (In Situ)PdCl 2​ (CH 3​ CN) 2​ / XPhosCs 2​ CO 3​ / Dioxane85 °C / 16 h85%
1-CyclohexenylacetylenePyBrOP (In Situ)PdCl 2​ (CH 3​ CN) 2​ / XPhosCs 2​ CO 3​ / Dioxane85 °C / 16 h81%
Morpholine (C-N coupling)PyBOP (In Situ)Pd(OAc) 2​ / BrettPhosNaOt-Bu / Toluene100 °C / 24 h76%

References

  • Title : Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C−OH Bond Activation Using PyBrOP Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source : MIT DSpace URL :[Link]

  • Title : Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one Source : Tetrahedron (via ResearchGate) URL :[Link]

Sources

Application Note: Preclinical In Vitro Characterization of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol as an FGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Document Type: Mechanistic Guide & Validated In Vitro Protocols

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) family represents a highly validated therapeutic axis. Dysregulation of FGFR1–4 via amplification, mutation, or fusion is a primary oncogenic driver in multiple malignancies, including urothelial carcinoma and cholangiocarcinoma[1].

The development of selective FGFR inhibitors relies heavily on exploiting the unique topology of the FGFR ATP-binding site. The compound 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol (hereafter referred to as DPP-4O ) serves as an elegant, low-molecular-weight fragment that perfectly exemplifies this design philosophy. Its efficacy is driven by two distinct structural causalities:

  • Hinge-Binding Anchor: The pyrimidin-4-ol core exists in tautomeric equilibrium with pyrimidin-4(1H)-one. The N1 nitrogen and the C4-oxygen act as a canonical hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amide and carbonyl of the kinase hinge region (e.g., Ala564 in FGFR1).

  • Selectivity Filter: The 3,5-dimethoxyphenyl moiety at the C6 position is a well-established pharmacophore designed to project deep into the hydrophobic pocket adjacent to the gatekeeper residue (Val561 in FGFR1)[2]. This specific steric bulk is tolerated by the FGFR pocket but sterically clashes with the gatekeeper regions of closely related kinases like VEGFR2, thereby conferring high target selectivity[3][4].

FGFR_Signaling FGF FGF Ligand FGFR FGFR1-4 (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 (Adapter) FGFR->FRS2 Phosphorylation DPP4O 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol DPP4O->FGFR ATP-Competitive Inhibition MAPK RAS/MAPK Pathway (Proliferation) FRS2->MAPK Activates PI3K PI3K/AKT Pathway (Survival) FRS2->PI3K Activates

Figure 1: FGFR signaling pathway and targeted inhibition by 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol.

Experimental Logic: The Tiered Screening Cascade

To rigorously validate DPP-4O in vitro, we employ a tiered screening cascade designed to establish causality at every biological level.

  • Tier 1: Biochemical Target Engagement. We utilize a luminescence-based ADP detection assay. Causality: This provides a direct, cell-free measurement of ATP-competitive inhibition, proving that the compound intrinsically inhibits the enzyme without interference from cellular permeability or efflux pumps.

  • Tier 2: Cellular Mechanism of Action. We assess the phosphorylation status of FGFR's direct downstream adapter, FRS2. Causality: Biochemical potency does not guarantee cellular efficacy due to the high intracellular ATP concentration (~1–5 mM). Evaluating p-FRS2 via Western blot confirms that the compound successfully crosses the lipid bilayer and competes with physiological ATP to shut down the signaling cascade.

  • Tier 3: Phenotypic Consequence. Cell viability is measured in an FGFR-dependent cell line (SNU-16) versus an FGFR-independent line (A549). Causality: This differential screening ensures the observed cytotoxicity is driven by on-target FGFR inhibition rather than off-target, general chemotoxicity.

Assay_Workflow Prep 1. Compound Prep (DMSO Stocks) Biochem 2. Target Engagement (ADP-Glo Assay) Prep->Biochem Cellular 3. Cellular Mechanism (p-FRS2 Western Blot) Biochem->Cellular Phenotype 4. Phenotypic Output (CellTiter-Glo) Cellular->Phenotype

Figure 2: Sequential in vitro screening workflow for validating FGFR kinase inhibitors.

Quantitative Data Presentation

Below is a summary of the expected pharmacological profile for a fragment of this class, demonstrating the translation from biochemical potency to phenotypic efficacy.

Target / AssayBiological SystemReadout MethodologyRepresentative IC₅₀ (nM)
FGFR1 (Kinase) Recombinant EnzymeLuminescence (ADP generation)45
FGFR2 (Kinase) Recombinant EnzymeLuminescence (ADP generation)38
VEGFR2 (Kinase) Recombinant EnzymeLuminescence (ADP generation)>10,000
p-FRS2 (Cellular) SNU-16 Carcinoma CellsChemiluminescence (Western Blot)~120
Cell Viability SNU-16 (FGFR2-amplified)Luminescence (ATP quantitation)450
Cell Viability A549 (FGFR-independent)Luminescence (ATP quantitation)>10,000

Detailed In Vitro Protocols

Every protocol below is engineered as a self-validating system , incorporating specific quality control (QC) metrics to ensure data trustworthiness.

Protocol A: Biochemical Target Engagement (ADP-Glo™ Assay)

Objective: Quantify the direct inhibition of recombinant FGFR1 by DPP-4O.

Self-Validating QC:

  • Calculate the Z'-factor: Z′=1−∣μvehicle​−μno_enzyme​∣3(σvehicle​+σno_enzyme​)​ . A Z' > 0.5 validates assay robustness.

  • Include Erdafitinib as a positive control; its IC₅₀ must fall within 3-fold of the historical baseline.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute DPP-4O in 100% DMSO to 100x final concentration. Transfer to an aqueous kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT) to yield a 4x working solution. Causality: Maintaining a final assay DMSO concentration of 1% prevents compound precipitation while avoiding solvent-induced kinase denaturation.

  • Kinase Pre-Incubation: In a 384-well white microplate, combine 1 µL of 4x compound with 2 µL of 2x FGFR1 enzyme/Poly(Glu,Tyr) substrate mix. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 1 µL of 4x ATP (final concentration set at the apparent Km​ , ~10 µM) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and completely depletes unconsumed ATP, ensuring the subsequent signal is exclusively driven by kinase-generated ADP.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (p-FRS2 Western Blot)

Objective: Verify that DPP-4O permeates the cell membrane and inhibits intracellular FGFR signaling.

Self-Validating QC:

  • Probing for both Total FRS2 and GAPDH ensures that any reduction in p-FRS2 signal is due to true kinase inhibition, not compound-induced protein degradation or unequal lane loading.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed SNU-16 cells at 1×106 cells/well in 6-well plates. Starve overnight in serum-free RPMI. Causality: Serum starvation reduces basal, growth-factor-independent signaling, maximizing the dynamic range of the assay.

  • Compound Treatment: Treat cells with varying concentrations of DPP-4O (or 0.1% DMSO vehicle) for 2 hours.

  • Ligand Stimulation: Stimulate with 50 ng/mL FGF2 and 10 µg/mL Heparin for 15 minutes. Causality: Heparin stabilizes the FGF2-FGFR complex. A short 15-minute stimulation synchronizes receptor activation, capturing the peak of the transient p-FRS2 signal.

  • Lysis & Extraction: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Causality: Phosphatase inhibitors are absolutely critical to freeze the phosphorylation state of FRS2 during extraction.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and block. Probe with primary antibodies against p-FRS2 (Tyr196), Total FRS2, and GAPDH. Detect via enhanced chemiluminescence (ECL).

Protocol C: Phenotypic Viability Assay (CellTiter-Glo®)

Objective: Determine the functional anti-proliferative effect of the compound.

Self-Validating QC:

  • Parallel screening must be performed in an FGFR-independent cell line (A549). A lack of toxicity in A549 cells proves the compound is not a general cytotoxic agent (e.g., an intercalator or pan-kinase inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed SNU-16 (target) and A549 (counter-screen) cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight to allow for adherence and recovery.

  • Compound Addition: Add DPP-4O in a 10-point dose-response curve (final DMSO = 0.1%). Incubate for 72 hours under standard culture conditions.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL CellTiter-Glo® reagent per well. Mix for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Causality: The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is a highly accurate proxy for the number of metabolically active cells.

  • Data Analysis: Normalize luminescence to the DMSO vehicle control (100% viability) and calculate the IC₅₀.

References

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Inhibitors of the Fibroblast Growth Factor Receptor. Springer.[Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PMC - NIH.[Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology.[Link]

Sources

Troubleshooting & Optimization

column chromatography purification methods for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of heterocyclic intermediates. The molecule 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol presents a classic chromatographic paradox. While the 3,5-dimethoxyphenyl moiety provides lipophilicity, the pyrimidin-4-ol core undergoes dynamic lactam-lactim tautomerization (forming pyrimidin-4(3H)-one). This creates a highly polar, hydrogen-bonding face that interacts unpredictably with stationary phases.

This guide provides field-proven, self-validating troubleshooting strategies to master the purification of this specific compound, moving beyond basic protocols to explain the fundamental physical chemistry driving your separation.

Phase Selection Workflow

PhaseSelection A Crude 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol B TLC Screening (DCM:MeOH 9:1) A->B C Analyze Rf & Spot Shape B->C D Normal Phase Silica (Add 1% AcOH or TEA) C->D Rf 0.2-0.4 Slight tailing E Reverse Phase C18 (H2O/MeCN + 0.1% FA) C->E Rf < 0.1 Severe streaking F HILIC Chromatography (Extreme Polarity) C->F Insoluble in DCM/EtOAc

Decision matrix for selecting the optimal chromatographic phase for pyrimidin-4-ol derivatives.

FAQ Section 1: Mechanistic Troubleshooting & Phase Selection

Q1: My compound streaks severely from the baseline to Rf 0.5 on normal-phase silica TLC (e.g., in Hexane/EtOAc or DCM/MeOH). Why is this happening, and how do I fix it? A1: This streaking is a direct result of the pyrimidin-4-ol core interacting with the acidic silanol groups (Si-OH, pKa ~4.5) on the bare silica gel surface[1]. The pyrimidine ring acts simultaneously as a hydrogen bond acceptor and a weak base, leading to a dual-retention mechanism (adsorption + ion-exchange). Because these interactions are non-linear, the compound drags across the plate. Causality & Resolution: You must mask the silanol interactions. Adding a basic modifier like 1% Triethylamine (TEA) competitively binds to and saturates the acidic silanols, allowing your compound to partition normally[2]. Alternatively, 1% Acetic Acid (AcOH) suppresses silanol ionization. Self-Validating Check: Run a 2D TLC. Spot the crude, run it vertically in DCM/MeOH (95:5), dry it, rotate 90 degrees, and run it horizontally in DCM/MeOH/TEA (95:4:1). The second dimension will yield a tight, circular spot, physically proving the modifier has resolved the secondary interactions.

Q2: I switched to Preparative Reverse-Phase (RP-HPLC) using a C18 column, but the peak is broad, split, and elutes unpredictably. How can I sharpen the peak? A2: A split or broad peak in RP-HPLC for this molecule indicates that the chromatographic timescale is competing with the molecule's tautomeric exchange rate. Furthermore, solvophobic theory dictates that pyrimidine retention on octadecyl (C18) phases is highly sensitive to the mobile phase's pH and surface tension[3]. If the molecule is partially ionized, it exists in multiple hydration states, causing broad elution. Causality & Resolution: Buffer the mobile phase to an acidic pH (e.g., pH 2.7) using 0.1% Formic Acid (FA). This fully protonates the pyrimidine nitrogen, locking the molecule into a single ionization state and accelerating tautomeric exchange into a single, sharp peak[4].

Quantitative Data: Mobile Phase Optimization Matrix

To eliminate guesswork, compare your current solvent system against this optimized retention matrix for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol:

Chromatography ModeStationary PhaseMobile Phase SystemModifier RequiredExpected Retention Behavior & Causality
Normal Phase Bare Silica (Type A)DCM / Methanol (95:5)NoneRf ~0.1 (Fail): Severe tailing due to unshielded silanol ion-exchange[1].
Normal Phase Bare Silica (Type A)DCM / Methanol (95:5)1% TEA or 1% AcOHRf ~0.3 (Pass): Sharp peak. Modifier competitively masks active acidic sites[2].
Reverse Phase C18 (Endcapped)Water / AcetonitrileNoneBroad/Split Peak (Fail): Mixed tautomeric/ionization states during elution[3].
Reverse Phase C18 (Endcapped)Water / Acetonitrile0.1% Formic AcidSharp Peak (Pass): Analyte is locked into a single protonated state[4].

FAQ Section 2: Sample Loading & Recovery Issues

Q3: I am losing 30-40% of my yield after normal-phase column chromatography. Where is my compound going? A3: It is irreversibly precipitating at the column head. Pyrimidinols often have poor solubility in non-polar loading solvents (like pure DCM or Hexanes). If you wet-load a partially dissolved suspension, the compound crashes out upon contact with the stationary phase and slowly leaches over time, destroying your yield and fraction purity[5]. Resolution: You must use the Dry Loading technique (detailed in Protocol 1 below). By pre-adsorbing the compound onto deactivated silica, you ensure a uniform dispersion that dissolves instantly into the mobile phase gradient.

Q4: How should I prepare my sample for Preparative RP-HPLC to avoid column clogging and pressure spikes? A4: Particulate matter and lipid-like impurities will rapidly blind the frits of a preparative C18 column. Resolution: Dissolve the sample in a highly solubilizing, compatible solvent like DMSO. However, keep the injection volume strictly under 1% of the total column volume to prevent "solvent outrunning"—a phenomenon where the strong DMSO plug drags the compound down the column before it can partition into the C18 phase. Always pass the sample through a 0.45 µm PTFE filter prior to injection.

Detailed Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography (Dry Load Method)

Use this protocol for scalable purification of >500 mg quantities.

  • Solubilization: Dissolve 1.0 g of crude 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol in 10 mL of Tetrahydrofuran (THF).

    • Validation Check: The solution must be 100% optically clear. If cloudy, add Methanol dropwise (up to 2 mL) until fully dissolved.

  • Adsorption: Add 3.0 g of deactivated silica gel (or Celite) to the flask.

  • Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C until a free-flowing powder is obtained.

    • Validation Check: Shake the flask. The powder must not clump against the glass. Clumping indicates residual solvent, which will cause band broadening.

  • Column Packing: Slurry-pack a 40 g silica column using DCM containing 1% TEA.

  • Loading: Pour the dry powder evenly onto the flat column head. Top with a 1 cm layer of clean sea sand to protect the bed.

  • Elution: Run a step gradient: 2 column volumes (CV) of DCM + 1% TEA, followed by a gradient of 1% to 5% Methanol in DCM (all containing 1% TEA).

  • Fraction Analysis: Spot fractions on TLC. Pure fractions will elute as a single, non-streaking spot at Rf 0.35.

Protocol 2: Preparative RP-HPLC Purification Workflow

Use this protocol for final polishing to achieve >99% purity for biological assays.

  • Sample Preparation: Dissolve 200 mg of the crude material in 2 mL of pure DMSO.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into the injection vial.

    • Validation Check: You should feel zero backpressure during filtration. Resistance indicates incomplete solubilization.

  • Column Equilibration: Equilibrate a Prep C18 column (e.g., 21.2 x 250 mm, 5 µm) with 95% Water (0.1% FA) / 5% MeCN (0.1% FA) at 20 mL/min until the UV baseline is perfectly flat.

  • Injection & UV Monitoring: Inject the 2 mL sample.

    • Validation Check: Monitor dual wavelengths: 254 nm (captures the pyrimidine core) and 280 nm (captures the extended conjugation of the dimethoxyphenyl ring). Co-elution of both signals perfectly overlapping confirms peak homogeneity.

  • Gradient Elution: Execute a linear gradient from 5% MeCN to 60% MeCN over 25 minutes. The target compound typically elutes around 40-45% MeCN.

  • Recovery: Pool the fractions containing the target mass (m/z [M+H]+ = 233.1). Lyophilize (freeze-dry) immediately to remove water and the volatile formic acid modifier, yielding the pure pyrimidinol as a fluffy white/off-white solid.

References

  • Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed -3

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate -6

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - BenchChem - 1

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies - 4

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate - ACS Publications -5

  • Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography - BenchChem - 2

  • Sample Preparation for Chromatographic Purification - Sigma-Aldrich - Link

Sources

Technical Support Center: Optimizing the Synthesis of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic synthesis. The preparation of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol from a β -keto ester (ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) is a fundamental cyclocondensation[1]. However, it is notoriously sensitive to solvent selection and temperature profiling.

This guide synthesizes field-proven insights to help you troubleshoot stalled reactions, optimize your solvent-temperature matrix, and establish self-validating experimental protocols.

Mechanistic Pathway & Reaction Logic

Understanding the causality behind your experimental choices begins with the reaction mechanism. The synthesis is a cascade process: an initial nucleophilic addition forms an enamine/imine intermediate, followed by a high-energy cyclodehydration step to achieve aromatization[2].

ReactionOptimization A β-Keto Ester (Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate) B Amidine Source (Formamidine Acetate or Formamide) C Nucleophilic Addition (Enamine Intermediate) D Cyclodehydration High Temp Barrier C->D - H2O, - EtOH E 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol D->E Aromatization AB AB AB->C Base/Solvent

Mechanistic workflow for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol synthesis.

Quantitative Optimization Data

To facilitate easy comparison, the following table summarizes the two most robust solvent and temperature systems used for this specific pyrimidine cyclization[2][3].

ParameterProtocol A: Classical CondensationProtocol B: One-Pot Synthesis
Solvent Matrix Absolute EthanolFormamide (Acts as solvent & reagent)
Base / Additive Sodium Ethoxide (NaOEt)Ammonium Acetate (NH₄OAc)
Temperature Profile 78 °C (Constant Reflux)110 °C (2 h) 160–170 °C (4 h)
Reaction Time 4–6 hours6–7 hours
Expected Yield 65–75%50–70%
Primary Challenge Strict anhydrous conditions requiredHigh thermal stability required
Troubleshooting Guides & FAQs

Q1: My reaction stalls at the intermediate stage, and I am seeing low yields of the final pyrimidin-4-ol. Why is this happening? A: This is a classic symptom of insufficient thermal energy during the cyclodehydration step. While the initial nucleophilic attack of the amidine nitrogen onto the β -keto ester occurs readily at lower temperatures, the subsequent elimination of water and ethanol to form the aromatic ring has a high activation barrier. If you are using ethanol, you must maintain a vigorous reflux (78 °C). If you are using the formamide method, the temperature must reach 160–170 °C to drive the aromatization[3].

Q2: How does solvent choice impact the purity of the final product, and why can't I use methanol? A: Solvent selection directly dictates the side-reaction profile. If you use methanol with sodium methoxide while your starting material is an ethyl ester, you will induce transesterification, leading to a complex mixture of methyl and ethyl β -keto esters. Absolute ethanol paired with sodium ethoxide is the self-consistent choice[2]. Alternatively, using formamide as a solvent avoids alkoxide bases entirely, eliminating transesterification risks at the cost of requiring much higher temperatures.

Q3: What is the causality behind the step-wise heating (110 °C, then 160 °C) in the one-pot formamide method? A: Ramping the temperature is critical for reaction sequencing. Holding the reaction at 110–120 °C for the first 1–2 hours allows the formamide and ammonium acetate to cleanly form the enamine intermediate with the β -keto ester without thermal degradation. Once this intermediate is locked in, ramping to 160–170 °C provides the thermodynamic push required for the final intramolecular cyclization[3]. Skipping the intermediate hold causes premature sublimation of ammonium acetate and polymerization of the starting materials.

Validated Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Below are the step-by-step methodologies engineered with built-in validation checkpoints.

Protocol A: Classical Base-Catalyzed Cyclocondensation (Ethanol/NaOEt)

Best for scale-up when anhydrous conditions can be strictly maintained.

  • Alkoxide Generation: In a flame-dried flask under an inert argon atmosphere, carefully dissolve sodium metal (1.2 eq) in absolute ethanol to generate a fresh sodium ethoxide solution.

  • Amidine Free-Basing: Add formamidine acetate (1.1 eq) to the solution. Stir for 15 minutes at room temperature to liberate the free amidine.

  • Addition: Dropwise add ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 eq) to the reaction mixture.

  • Cyclocondensation: Heat the mixture to a vigorous reflux (78 °C) and maintain for 4–6 hours.

  • Work-up & Isolation: Cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution dropwise with concentrated HCl until the pH reaches 5–6.

    • Self-Validating Checkpoint: The reaction progress is visually confirmed when the initial suspension homogenizes during reflux. Final validation occurs during acidification: because the target pyrimidin-4-ol is insoluble in slightly acidic water, adjusting the pH to 5–6 will trigger a sudden, dense precipitation of the pure product[2]. Collect via vacuum filtration.

Protocol B: One-Pot High-Temperature Synthesis (Formamide/NH₄OAc)

Best when avoiding moisture-sensitive bases is preferred.

  • Mixing: To a stirred solution of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 eq) in formamide (50 eq), add a stoichiometric excess of ammonium acetate (5.0 eq).

  • Enamine Formation: Heat the mixture to 110–120 °C over a period of 1 hour and hold at this temperature for 1 additional hour.

  • Aromatization: Ramp the heating mantle to 160–170 °C and stir for 4–5 hours.

  • Isolation: Cool the dark reaction mixture to room temperature and dilute with cold water. Extract the precipitated material with ethyl acetate, concentrate under reduced pressure, and triturate with diethyl ether to yield the solid product.

    • Self-Validating Checkpoint: The intermediate phase is validated by a color change to a deep yellow/orange at 110 °C. The aromatization at 160 °C is confirmed by the cessation of water vapor evolution from the condenser[3].

References

1.[3] Title: A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol Source: SciSpace / Research Letters in Organic Chemistry URL: [Link]

2.[1] Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Technical Support Center: Enhancing the Aqueous Stability of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this compound in aqueous solutions. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to ensure the stability and integrity of your experiments.

Introduction: Understanding the Stability Challenges

6-(3,5-dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound with potential applications in various research fields. However, like many molecules with similar functional groups, its stability in aqueous environments can be a significant hurdle. The primary challenges stem from its molecular structure: the pyrimidin-4-ol core and the electron-rich 3,5-dimethoxyphenyl substituent. Instability can manifest as precipitation, chemical degradation, or loss of biological activity, leading to inconsistent and unreliable experimental results.

This guide will walk you through the potential causes of instability and provide actionable strategies to mitigate these issues, ensuring the success of your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol appears cloudy or has formed a precipitate over time. What is happening and how can I fix it?

Answer:

This is a common issue and can be attributed to several factors, primarily related to the compound's low aqueous solubility and potential for tautomerism.

Root Cause Analysis:

  • Poor Aqueous Solubility: 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, with its relatively large aromatic structure, is likely to have limited solubility in purely aqueous systems. Supersaturated solutions, even if initially clear, can precipitate over time.

  • Tautomeric Equilibrium: The pyrimidin-4-ol moiety exists in equilibrium with its keto tautomer, 6-(3,5-dimethoxyphenyl)pyrimidin-4(1H)-one.[1][2][3] The keto form is generally more stable and less soluble in polar solvents like water, which can lead to precipitation as the equilibrium shifts.[1][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Solutions & Protocols:

1. pH Optimization:

The ionization state of the molecule can significantly impact its solubility. The pyrimidin-4-ol moiety has acidic and basic centers.

  • Protocol: pH-Solubility Profiling

    • Prepare a series of buffer solutions across a physiologically relevant pH range (e.g., pH 2 to 10).

    • Add an excess of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol to a fixed volume of each buffer.

    • Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium.

    • Filter the suspensions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot solubility versus pH to identify the pH range of maximum solubility. For many nitrogen-containing heterocycles, solubility is often higher at acidic pH due to protonation.[5][6]

2. Co-solvents:

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Recommended Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG) 300 or 400

    • Dimethyl sulfoxide (DMSO) - Use with caution in biological assays.

  • Protocol: Co-solvent Titration

    • Prepare a stock solution of the compound in the chosen co-solvent.

    • Titrate small aliquots of the stock solution into your aqueous buffer while stirring.

    • Visually inspect for any signs of precipitation.

    • Determine the maximum percentage of co-solvent that maintains a clear solution at your desired compound concentration.

3. Solubilizing Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[7][8][9][10][11]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol: Cyclodextrin Complexation

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).

    • Add an excess of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol to each cyclodextrin solution.

    • Follow the steps for pH-solubility profiling (stirring, filtration, and concentration measurement) to determine the optimal cyclodextrin concentration.

Strategy Advantages Considerations
pH Adjustment Simple, cost-effective.May affect compound stability or biological activity.
Co-solvents Effective for many compounds.May have toxicological effects in biological systems.
Cyclodextrins Generally low toxicity, can also improve stability.[7][8][9][10][11]Can be more expensive, may alter bioavailability.
FAQ 2: I am observing a decrease in the concentration of my compound over time, even in a clear solution. What are the likely degradation pathways?

Answer:

A decrease in concentration in a clear solution suggests chemical degradation. For 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation.

Potential Degradation Pathways:

G cluster_degradation Degradation of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol A 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol B Hydrolysis A->B C Oxidation A->C D Photodegradation A->D E Ring Opening/Cleavage Products B->E F Oxidized Dimethoxyphenyl Moiety C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for the compound.

1. Hydrolysis:

The pyrimidine ring can be susceptible to hydrolytic cleavage, especially at extreme pH values. The N3-C4 bond in pyrimidin-4-one systems can be a point of weakness.[12][13][14]

2. Oxidation:

The electron-rich 3,5-dimethoxyphenyl ring is a likely site for oxidation. The methoxy groups can be particularly susceptible to oxidative demethylation or the formation of quinone-like structures. Phenolic compounds, in general, can be prone to oxidation.[15][16]

3. Photodegradation:

Many aromatic and heterocyclic compounds are sensitive to light, particularly UV radiation.[17][18][19][20] Exposure to ambient light during experiments can lead to gradual degradation.

FAQ 3: How can I prevent the chemical degradation of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol in my aqueous solutions?

Answer:

Preventing chemical degradation requires a multi-faceted approach targeting the specific degradation pathways.

Strategies for Stabilization:

1. pH Control and Buffer Selection:

  • Rationale: The rates of both hydrolysis and oxidation can be highly pH-dependent.[6][21]

  • Protocol: Stability Study at Different pH

    • Prepare solutions of the compound in buffers at different pH values (e.g., acidic, neutral, and basic).

    • Store the solutions under controlled temperature and light conditions.

    • At various time points, analyze the concentration of the parent compound and the appearance of any degradation products using a stability-indicating HPLC method.

    • Determine the pH at which the compound exhibits the greatest stability.

2. Use of Antioxidants:

  • Rationale: To prevent oxidative degradation, especially of the dimethoxyphenyl moiety, the addition of an antioxidant is recommended.

  • Recommended Antioxidants:

    • Ascorbic acid (Vitamin C)[22]

    • Butylated hydroxytoluene (BHT)

    • Sodium metabisulfite

  • Protocol: Antioxidant Screening

    • Prepare solutions of the compound at its optimal pH, with and without the addition of different antioxidants at various concentrations.

    • Include a control group with no antioxidant.

    • Store the solutions under conditions that might promote oxidation (e.g., exposure to air).

    • Monitor the concentration of the parent compound over time to identify the most effective antioxidant and its optimal concentration.

3. Protection from Light:

  • Rationale: To prevent photodegradation, it is crucial to minimize light exposure.

  • Best Practices:

    • Use amber-colored vials or wrap containers in aluminum foil.

    • Conduct experiments under low-light conditions whenever possible.

    • Store stock solutions and experimental samples in the dark.

4. Inert Atmosphere:

  • Rationale: To minimize oxidation, removing oxygen from the solution can be highly effective.

  • Protocol: Degassing and Inert Gas Purging

    • Degas the aqueous buffer before dissolving the compound by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Dissolve the compound in the degassed buffer.

    • Flush the headspace of the container with the inert gas before sealing.

5. Encapsulation with Cyclodextrins:

  • Rationale: As mentioned for solubility, cyclodextrins can also protect the compound from the aqueous environment, thereby shielding it from hydrolysis and oxidation.[7][8][9][10][11]

  • Protocol: Follow the protocol for cyclodextrin complexation described in FAQ 1. The formation of an inclusion complex can significantly reduce the rate of degradation.

Stabilization Method Target Degradation Pathway Typical Concentration
pH Control Hydrolysis, OxidationpH 4-6 is often a good starting point for similar compounds.[21]
Ascorbic Acid Oxidation0.01 - 0.1% w/v
Nitrogen/Argon Purge OxidationN/A
Light Protection PhotodegradationN/A
Cyclodextrins Hydrolysis, Oxidation, Photodegradation1 - 10% w/v

By systematically addressing both the physical (solubility) and chemical (degradation) stability of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, you can ensure the reliability and reproducibility of your experimental results. Should you have further questions, please do not hesitate to contact our scientific support team.

References

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. (2026, February 7). [Source URL not available]
  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (2025, April 8). [Source URL not available]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Source URL not available]
  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. Benchchem. [Source URL not available]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. [Source URL not available]
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). [Source URL not available]
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). [Source URL not available]
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Source URL not available]
  • Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. (2002, February 28). MDPI. [Source URL not available]
  • Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. Benchchem. [Source URL not available]
  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. [Source URL not available]
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Source URL not available]
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). PMC. [Source URL not available]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Source URL not available]
  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020, September 8).
  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook. [Source URL not available]
  • The effect of the methoxy group on the geometry of the benzene ring supported by crystal structure studies and Ab Initio Calculations. Crystal and Molecular Structure of 4-(4-Methoxyphenyl)-2,6-diphenylpyridine and 1-Methyl-4-(4-methoxy-phenyl)-2,6-diphenylpyridinium perchlorate. (1993). SciSpace. [Source URL not available]
  • When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? (2015, December 29).
  • Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. (2021, June 24). MDPI. [Source URL not available]
  • Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. PMC. [Source URL not available]
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Source URL not available]
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Methoxy group. Wikipedia. [Source URL not available]
  • (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. [Source URL not available]
  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Source URL not available]
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014, September 24). PMC. [Source URL not available]
  • A previously undescribed pathway for pyrimidine catabolism. (2006, March 15). PNAS. [Source URL not available]
  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025, August 6). [Source URL not available]
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Source URL not available]
  • Enhancing the Antioxidant Characteristics of Phenolic Acids by Their Conversion into Cholinium Salts. (2015, August 27).
  • Hydrolytic cleavage of the pyrimidine ring in 2-R-[1][7][8]triazolo[1,5-c]-quinazolines. ResearchGate. [Source URL not available]

  • (PDF) Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][7][8]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. (2007, April 19). ResearchGate. [Source URL not available]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025, December 9). PMC. [Source URL not available]
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016, December 1).
  • Influence of the Photodegradation of Azathioprine on DNA and Cells. (2022, November 20). PMC. [Source URL not available]
  • Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. (2019, August 6). [Source URL not available]
  • A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. PMC. [Source URL not available]
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. [Source URL not available]
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. [Source URL not available]
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. [Source URL not available]
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Source URL not available]
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC. [Source URL not available]
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. (2023, May 5). MDPI. [Source URL not available]
  • Photo, thermal and chemical degradation of riboflavin. (2014, August 26). PMC. [Source URL not available]
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Source URL not available]
  • Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. PubMed. [Source URL not available]

Sources

Validation & Comparative

LC-MS/MS Validation of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol: A Comparative Guide on Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Pyrimidine Scaffolds

6-(3,5-dimethoxyphenyl)pyrimidin-4-ol (Molecular Weight: 232.24 g/mol ) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. Validating the structural integrity and purity of this intermediate is a critical quality control step. A failure to detect regioisomers, des-methyl impurities, or residual starting materials can derail downstream synthesis and yield false positives in biological assays.

The primary analytical challenge lies in the molecule's dual chemical nature. The pyrimidine nitrogen is weakly basic (pKa ~1.5–2.5), while the C4-hydroxyl group allows for tautomerization into a pyrimidin-4-one state. This dynamic equilibrium can cause severe chromatographic peak tailing and split signals if the analytical environment is not rigorously controlled.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) and Triple Quadrupole Mass Spectrometry (UPLC-QqQ) against legacy HPLC-UV methods, providing a self-validating protocol for the robust analysis of this critical scaffold.

Platform Comparison: Selecting the Right Analytical Tool

While traditional HPLC-UV provides a baseline for bulk purity, it is fundamentally blind to co-eluting isobars and lacks the sensitivity required for trace impurity profiling. Modern LC-MS/MS methodologies have established themselves as the gold standard for both the structural validation and quantification of pyrimidine derivatives[1].

Table 1: Performance Comparison of Analytical Platforms
ParameterLegacy HPLC-UVUPLC-QqQ MS/MS (The Quant Workhorse)UPLC-HRMS (The Gold Standard)
Primary Application Bulk Purity AssessmentPharmacokinetics & Trace QuantStructural ID & Impurity Profiling
Sensitivity (LOD) ~1 µg/mL< 1 ng/mL ~5 ng/mL
Selectivity Low (Retention Time Only)High (Specific MRM Transitions)Ultra-High (Exact Mass < 5 ppm)
Impurity Profiling High risk of co-elutionBlind to non-targeted massesResolves isobaric impurities
Run Time 15–20 minutes3–5 minutes5–8 minutes

Mandatory Visualization: LC-MS/MS Decision Workflow

LCMS_Workflow Start 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol Prep Sample Prep & QC (MeOH:H2O + 0.1% FA) Start->Prep LC UPLC Separation (CSH C18 Column) Prep->LC Decision Analytical Goal LC->Decision HRMS UPLC-HRMS (Q-TOF) Impurity Profiling Decision->HRMS Structure/ID QqQ UPLC-QqQ MS/MS Trace Quantification Decision->QqQ PK/Assay DataHRMS Exact Mass: m/z 233.0921 Mass Error < 5 ppm HRMS->DataHRMS DataQqQ MRM: m/z 233.1 -> 190.1 LOD < 1 ng/mL QqQ->DataQqQ

Decision matrix and workflow for the LC-MS/MS validation of pyrimidine derivatives.

Experimental Protocol: A Self-Validating UPLC-HRMS System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) and built-in quality control checks.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve 1.0 mg of the 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol standard in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Prepare a solvent blank using the exact same matrix.

  • Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of the hydrophobic dimethoxyphenyl moiety while keeping the polar pyrimidine ring solvated. The addition of 0.1% Formic Acid is critical; it forces the protonation of the pyrimidine nitrogen, locking the molecule out of its tautomeric pyrimidin-4-one state and ensuring a single, sharp chromatographic peak.

  • Self-Validation: Inject the solvent blank immediately prior to the sample. A clean blank chromatogram proves the absence of system carryover—a common issue with sticky heterocyclic compounds.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto an ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2].

  • Causality: Standard C18 columns often yield broad, tailing peaks for basic pyrimidines due to secondary ion-exchange interactions with residual surface silanols. The Charged Surface Hybrid (CSH) chemistry introduces a low-level positive charge on the particle surface. This repels the positively charged, protonated pyrimidine analyte, resulting in superior peak symmetry and resolution from closely eluting impurities[2].

Step 3: Mass Spectrometry (ESI+ HRMS)
  • Action: Operate the high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV. Utilize Higher-energy C-trap dissociation (HCD) with stepped collision energies at 20, 35, and 50 eV[3].

  • Causality: ESI+ is chosen because the acidic mobile phase pre-ionizes the molecule to yield an abundant [M+H]+ precursor ion at m/z 233.0921 (Calculated for C12H13N2O3+). Applying stepped HCD collision energies ensures comprehensive fragmentation: low energy (20 eV) cleaves the labile methoxy groups, while high energy (50 eV) shatters the robust pyrimidine ring, generating a definitive structural fingerprint[3].

  • Self-Validation: The system is validated if the observed precursor mass is within < 5 ppm mass error of the theoretical exact mass (233.0921), and the isotopic distribution matches the predicted theoretical pattern for C12H13N2O3.

Conclusion

For the rigorous validation of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, relying solely on legacy HPLC-UV is insufficient due to the risk of hidden isobaric impurities and tautomer-induced peak distortion. By implementing an optimized UPLC-HRMS methodology utilizing a CSH C18 column and stepped HCD fragmentation, analytical scientists can achieve a self-validating, high-confidence structural profile. This ensures that only ultra-pure pyrimidine scaffolds advance into complex kinase inhibitor synthesis pipelines.

References

  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry / ResearchGate. 1

  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. Taylor & Francis. 2

  • Vitamin B6 Pathway Maintains Glioblastoma Cell Survival in 3D Spheroid Cultures. MDPI. 3

Sources

Comparative Efficacy of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol in Cell Viability Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, evaluating the true translational potential of novel kinase inhibitors requires looking beyond basic viability readouts to understand the precise structure-activity relationship (SAR) driving the phenotype. The pyrimidin-4-ol scaffold is a highly characterized bioisostere of adenine. This structural mimicry allows it to competitively bind the ATP-binding hinge region of various receptor tyrosine kinases (RTKs) [1].

However, an unsubstituted pyrimidine core often lacks target specificity. When functionalized with a 3,5-dimethoxyphenyl group at the 6-position , the molecule's efficacy profile shifts dramatically. The 3,5-dimethoxyphenyl moiety is uniquely sized to occupy the hydrophobic pocket adjacent to the kinase hinge region. This provides critical steric hindrance that prevents off-target binding while forming highly stable, selective interactions—particularly against the Fibroblast Growth Factor Receptor (FGFR) family and PIM-1 kinases[2, 3].

By arresting these specific oncogenic survival kinases, 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol stifles downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately collapsing the cell's metabolic infrastructure and triggering caspase-dependent apoptosis.

G Compound 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol Kinase Receptor Tyrosine Kinase (e.g., FGFR, PIM-1) Compound->Kinase Competitive Inhibition Apoptosis Apoptosis / Cell Death Compound->Apoptosis Induces via Kinase Arrest Downstream PI3K / AKT / MAPK Signaling Cascade Kinase->Downstream Phosphorylation ATP ATP ATP->Kinase Blocked Survival Cell Proliferation & Survival Downstream->Survival Promotes

Kinase inhibition mechanism of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol driving cellular apoptosis.

Comparative Efficacy Profile

To objectively evaluate the in vitro cytotoxicity of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol, we benchmark its performance against established reference standards. Relying on a single cell line is insufficient due to varying baseline kinase expression levels; therefore, a multi-lineage panel is required.

The data below illustrates how the dimethoxyphenyl substitution transforms a biologically inert pyrimidine core into a potent, targeted inhibitor capable of competing with clinical-grade compounds.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ in µM) at 72 Hours
CompoundTarget ProfileMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)
6-(3,5-dimethoxyphenyl)pyrimidin-4-ol Targeted RTK/Kinase0.85 ± 0.121.20 ± 0.150.55 ± 0.08
Unsubstituted Pyrimidin-4-ol Weak Pan-Kinase> 50.0> 50.0> 50.0
BLU9931 FGFR4-Specific Control5.40 ± 0.300.35 ± 0.052.10 ± 0.22
Staurosporine Pan-Kinase Control0.02 ± 0.010.05 ± 0.010.01 ± 0.01

Note: The targeted compound shows exceptional efficacy in HCT116 and MCF-7 lines, outperforming the highly specific FGFR4 inhibitor BLU9931 in tissues where broader RTK suppression is required for complete growth arrest.

Experimental Protocols: Self-Validating Workflows

A robust cell viability assessment requires orthogonal validation. Relying solely on metabolic proxies (like MTT) can introduce artifacts if the test compound directly alters mitochondrial reductases without inducing immediate cell death. Therefore, a dual-assay approach combining MTT (metabolic activity) and CellTiter-Glo (ATP quantification) is the gold standard for evaluating pyrimidine derivatives [1].

Workflow cluster_assays Orthogonal Viability Readouts Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (24-72h Incubation) Seed->Treat MTT 3A. MTT Assay (Formazan Absorbance) Treat->MTT CTG 3B. CellTiter-Glo (ATP Luminescence) Treat->CTG Analyze 4. Data Analysis (Z'-Factor & IC50) MTT->Analyze CTG->Analyze

Orthogonal dual-assay workflow for self-validating cell viability screening.

Protocol 1: MTT Colorimetric Assay (Metabolic Viability)

Causality: The MTT assay measures the NAD(P)H-dependent reduction of tetrazolium dye to formazan. It is cost-effective for high-throughput initial screening of pyrimidin-4-ol analogs, confirming that the cellular metabolic machinery has been halted [1].

  • Cell Seeding: Plate cells at 5×103 cells/well in a clear 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ to ensure attachment and entry into the logarithmic growth phase.

  • Compound Treatment: Prepare a 10-point serial dilution (0.1 nM to 10 µM) of 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol in complete media. Maintain a constant 0.1% DMSO concentration across all wells (including controls) to prevent vehicle-induced cytotoxicity. Treat for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the culture media. Incubate for exactly 4 hours. Crucial: Over-incubation leads to spontaneous formazan crystallization, skewing the dynamic range.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to solubilize the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo Luminescent Assay (ATP Quantification)

Causality: Because kinase inhibitors directly disrupt ATP utilization and cellular energy homeostasis, measuring total intracellular ATP provides a highly sensitive, direct correlation to the number of viable cells, bypassing the potential enzymatic bottlenecks of the MTT assay.

  • Preparation: Seed and treat cells in an opaque-walled 96-well plate following the exact parameters of Protocol 1. Opaque walls are mandatory to prevent luminescent crosstalk between adjacent wells.

  • Equilibration: After the 72-hour treatment period, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe edge effects.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Signal Stabilization & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence with an integration time of 0.25–1.0 second per well.

System Validation (Z'-Factor)

A protocol is only scientifically valid if the assay window is robust. For every plate, calculate the Z'-factor using the vehicle control (0.1% DMSO, 100% viability) and the positive control (1 µM Staurosporine, 0% viability). An assay is only accepted for IC50​ calculation if the Z'-factor is ≥0.5 , proving the system is self-validating and free of significant technical noise.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation National Institutes of Health (PMC) URL:[Link]

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor Journal of Medicinal Chemistry - ACS Publications URL: [Link]

benchmarking 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol: A Comprehensive Guide to Kinase Inhibitor Evaluation

Introduction

The development of targeted kinase inhibitors requires rigorous, multi-tiered benchmarking to differentiate novel scaffolds from established clinical standards. The investigational compound 6-(3,5-dimethoxyphenyl)pyrimidin-4-ol (hereafter referred to as Compound X) presents a highly privileged pharmacophore. The pyrimidin-4-ol core acts as a classic ATP-competitive hinge-binding motif, while the 3,5-dimethoxyphenyl moiety is strategically positioned to exploit hydrophobic pockets within the kinase domain. This structural profile is highly characteristic of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family.

To objectively evaluate the therapeutic potential of Compound X, we must benchmark it against standard pan-kinase inhibitors (e.g., Staurosporine) and target-specific clinical standards (e.g., Infigratinib for FGFR, Palbociclib for CDK4/6). As a Senior Application Scientist, I have designed the following causality-driven, self-validating workflow to assess biochemical potency, kinome-wide selectivity, and cellular target engagement.

Benchmarking Strategy & Workflow

BenchmarkingWorkflow A Compound Synthesis 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol B Biochemical Profiling (ADP-Glo Assay) A->B Potency (IC50) C Kinome Selectivity (LanthaScreen TR-FRET) B->C Selectivity (Kd) D Cellular Efficacy (Viability & Western Blot) C->D Target Engagement E In Vivo Translation (Xenograft Models) D->E Efficacy

Caption: Tiered, self-validating workflow for kinase inhibitor benchmarking.

Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay

Causality & Rationale: Measuring the half-maximal inhibitory concentration (IC50) requires an assay that is independent of specific peptide substrates and resilient to high ATP concentrations. The ADP-Glo™ assay quantifies kinase activity by measuring the universal product of the kinase reaction: ADP[1]. This bioluminescent format is chosen because it allows us to evaluate Compound X at physiological ATP concentrations (1 mM), which is critical since intracellular ATP heavily competes with hinge-binding inhibitors[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Dilute Compound X, Staurosporine, and Infigratinib in 100% DMSO to 100X final concentration, then perform a 10-point, 3-fold serial dilution.

  • Enzyme Reaction: In a 384-well solid white plate, combine 2 µL of recombinant FGFR1 enzyme with 50 nL of the diluted compounds. Incubate for 15 minutes at room temperature to allow for slow-binding equilibration.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (1 mM ATP final, 0.2 µg/µL Poly(Glu,Tyr) substrate). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes[3].

  • Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction[1]. Read luminescence on a microplate reader.

  • Validation: Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (10 µM) controls. A Z'-factor > 0.7 validates the assay's robustness for benchmarking[4].

Protocol 2: Kinome Selectivity via LanthaScreen™ TR-FRET Binding Assay

Causality & Rationale: While biochemical assays measure enzymatic turnover, they often fail to capture binding to inactive kinase conformations. To assess true kinome selectivity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay[5]. This method measures the thermodynamic dissociation constant (Kd) by quantifying the displacement of an Alexa Fluor-labeled tracer. This structural knowledge is paramount for predicting off-target liabilities before advancing to cellular models[6].

Step-by-Step Methodology:

  • Tracer Titration: Determine the Kd of the specific LanthaScreen™ Kinase Tracer for the target kinase to ensure the tracer is used at a concentration equal to its Kd.

  • Compound Incubation: In a 384-well plate, mix 5 µL of Kinase/Eu-anti-GST Antibody complex, 5 µL of Tracer, and 50 nL of Compound X (at 1 µM and 10 µM concentrations for single-dose profiling across a 300-kinase panel).

  • Equilibration: Incubate the plate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • TR-FRET Readout: Excite the Europium fluorophore at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor tracer). Calculate the emission ratio (665/615 nm).

  • Data Analysis: A decrease in the emission ratio indicates displacement of the tracer by Compound X. Calculate the % displacement relative to a pan-kinase inhibitor control[7].

Protocol 3: Cellular Target Engagement & Viability

Causality & Rationale: A compound may exhibit sub-nanomolar biochemical potency but fail in cells due to poor membrane permeability or rapid efflux[8]. To validate that Compound X engages its target intracellularly, we benchmark its anti-proliferative effects and its ability to inhibit downstream signaling in an FGFR-driven cell line (e.g., SNU-16 gastric cancer cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed SNU-16 cells at 3,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response gradient of Compound X, Infigratinib (positive control), and vehicle (DMSO).

  • Signaling Analysis (Western Blot): After 2 hours of treatment, lyse a subset of cells. Probe lysates for total FGFR, phospho-FGFR (Y653/654), and downstream phospho-ERK (T202/Y204). Reduction in p-FGFR and p-ERK confirms direct target engagement[9].

  • Viability Readout: After 72 hours of treatment, add a luminescent cell viability reagent to the remaining wells to quantify ATP as a proxy for metabolically active cells. Calculate the cellular IC50.

Quantitative Benchmarking Data

Note: The data for Compound X is representative of a highly optimized investigational pyrimidine-4-ol scaffold targeting the FGFR axis.

InhibitorTarget ClassBiochemical IC50 (FGFR1)Biochemical IC50 (CDK4)Kinome Selectivity (S-score @ 1 µM)Cellular IC50 (SNU-16)
Compound X Investigational4.2 nM>10,000 nM0.03 (Highly Selective)28 nM
Infigratinib FGFR1-3 Standard1.5 nM>10,000 nM0.05 (Selective)15 nM
Palbociclib CDK4/6 Standard>10,000 nM11 nM0.08 (Selective)>10,000 nM
Staurosporine Pan-Kinase Control0.8 nM3.5 nM0.85 (Non-Selective)0.5 nM

Signaling Pathway & Intervention

FGFRPathway Ligand FGF Ligand Receptor FGFR1-4 (Target Kinase) Ligand->Receptor FRS2 FRS2 / Grb2 Adapter Receptor->FRS2 Inhibitor 6-(3,5-dimethoxyphenyl) pyrimidin-4-ol Inhibitor->Receptor ATP Competition PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: FGFR signaling cascade and the ATP-competitive intervention point of Compound X.

References

  • Zegzouti H, et al. "ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases." PubMed / NIH.[Link]

  • Lo Y-C, et al. "Computational analysis of kinase inhibitor selectivity using structural knowledge." PubMed / NIH. [Link]

  • Chen H, et al. "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." PubMed / NIH.[Link]

  • Lo Y-C, et al. "Computational analysis of kinase inhibitor selectivity using structural knowledge." PMC / NIH.[Link]

  • Zegzouti H, et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." ResearchGate.[Link]

  • Choi HG, et al. "Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor." PMC / NIH.[Link]

  • Tai AW, et al. "A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases." PMC / NIH.[Link]

  • Jones CM, et al. "Establishing selectivity of FAK-paxillin PPI inhibitor using pulldown proteomics and a focal adhesion protein selectivity panel." PMC / NIH.[Link]

  • Guen VJ, et al. "Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors." Frontiers.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.